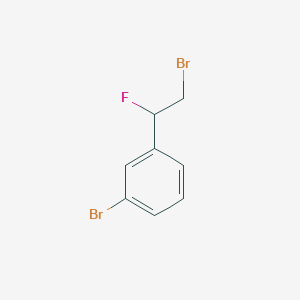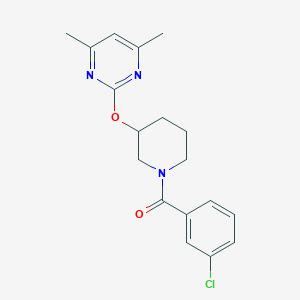
2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” is likely a halogenated aromatic compound, given its name. These types of compounds are often used in organic synthesis and can be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” would likely involve two phenyl rings connected by an oxygen atom (phenoxy), with chlorine and fluorine substituents on one ring and a fluorine substituent and an aldehyde group on the other .Chemical Reactions Analysis
Again, while specific reactions involving “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” are not available, similar compounds can undergo a variety of reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and reactions involving the aldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the aldehyde group) would influence properties like solubility, melting point, boiling point, etc .科学的研究の応用
Photodynamic Therapy (PDT) and Sono-Photodynamic Therapy (SPDT)
This compound has been utilized in the synthesis of zinc phthalocyanine/graphene oxide composites . These composites exhibit significant potential in photodynamic therapy (PDT) and sono-photodynamic therapy (SPDT) , which are advanced treatments for cancer . The compound’s ability to generate singlet oxygen when exposed to light or ultrasound makes it a promising candidate for therapeutic applications.
Material Science
In material science, “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” is involved in the preparation of graphene oxide composites . These materials are studied for their photo-activity and sono-photochemical properties , which are crucial for developing new materials with advanced functionalities .
Environmental Science
The compound’s derivatives are being explored for their environmental applications, particularly in the removal of pollutants and environmental remediation . Its chemical properties could be harnessed to develop more efficient methods for cleaning up environmental contaminants .
Agriculture
In agriculture, research is being conducted to understand the potential use of this compound as a growth regulator or herbicide . Its molecular structure could interact with plant hormones or growth factors, influencing plant growth and development .
Industrial Uses
“2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” may find applications in various industrial processes, such as the synthesis of polymers or coatings . Its properties could improve the durability or functionality of industrial materials .
Analytical Chemistry
In analytical chemistry, the compound can be used as a reagent or building block for synthesizing more complex molecules. It could play a role in developing new analytical methods or enhancing existing ones .
Safety And Hazards
将来の方向性
The future directions for research or applications involving “2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde” would depend on the field. In pharmaceuticals, future directions might involve improving the compound’s efficacy or reducing side effects. In materials science, future research might focus on finding new applications for the compound .
特性
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-5-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-11-6-10(2-3-12(11)16)18-13-4-1-9(15)5-8(13)7-17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQGTJMDAIFJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)C=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine](/img/structure/B2607572.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B2607575.png)
![3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2607577.png)



![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2607582.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2607583.png)
![3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one, Mixture of diastereomers](/img/structure/B2607587.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2607588.png)
